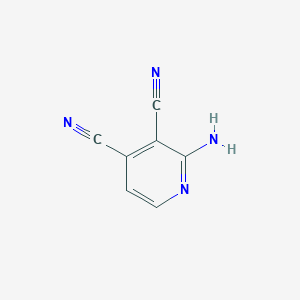
2-Aminopyridine-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopyridine-3,4-dicarbonitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and two cyano groups at the third and fourth positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with ammonia or primary amines under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions: 2-Aminopyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro-2-pyridine-3,4-dicarbonitrile.
Reduction: 2-Aminopyridine-3,4-diamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学研究应用
2-Aminopyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors
作用机制
The mechanism of action of 2-Aminopyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
相似化合物的比较
2-Aminopyrimidine: Shares a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminopyridine: Lacks the cyano groups present in 2-Aminopyridine-3,4-dicarbonitrile.
3,4-Diaminopyridine: Contains two amino groups instead of one amino and two cyano groups
Uniqueness: this compound is unique due to the presence of both an amino group and two cyano groups on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
属性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC 名称 |
2-aminopyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-11-7(10)6(5)4-9/h1-2H,(H2,10,11) |
InChI 键 |
TVCYGORKJOHBMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
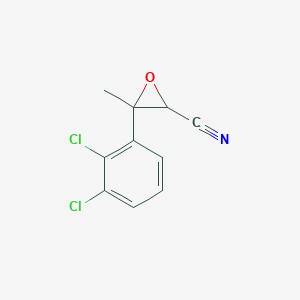
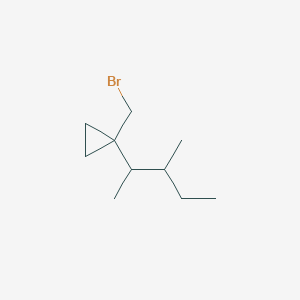
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
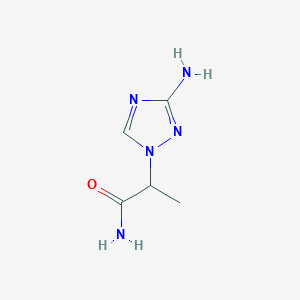
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
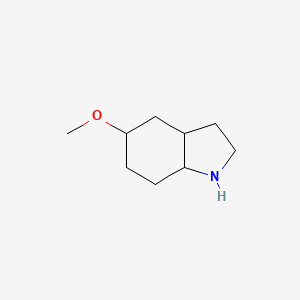

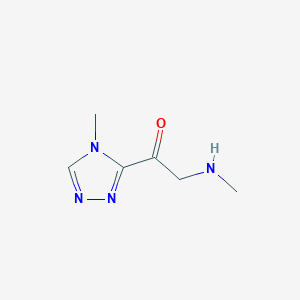
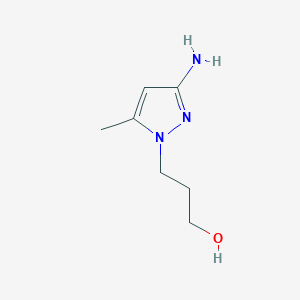

![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
